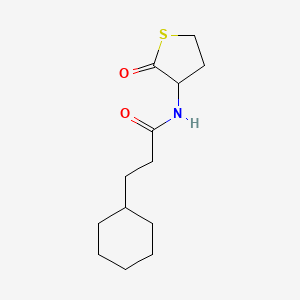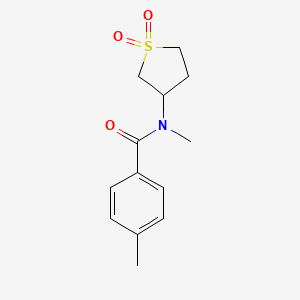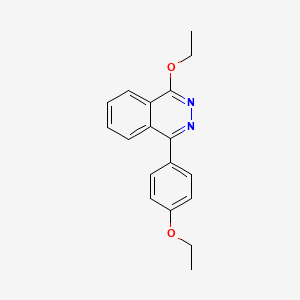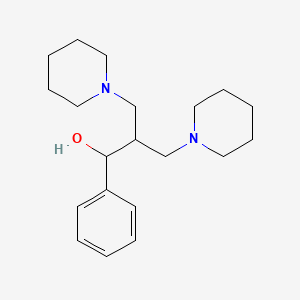![molecular formula C18H28N2O2 B4058256 1-[2-(4-tert-butylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4058256.png)
1-[2-(4-tert-butylphenoxy)propanoyl]-4-methylpiperazine
Overview
Description
1-[2-(4-tert-butylphenoxy)propanoyl]-4-methylpiperazine is a useful research compound. Its molecular formula is C18H28N2O2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.215078140 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Science : A study by Lutze et al. (2015) investigated the degradation of chlorotriazine pesticides by sulfate radicals. This research is significant as chlorotriazine herbicides like atrazine, propazine, and terbuthylazine are potential drinking water contaminants. They found that these herbicides, including those with tert-butyl groups, are highly reactive with sulfate radicals, which can significantly degrade these compounds in water sources (Lutze et al., 2015).
Pharmaceutical Research : Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines as ligands of the histamine H4 receptor. They optimized the compound 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, showing its potential as an anti-inflammatory agent and for its antinociceptive activity in pain models. This highlights the role of such compounds in developing new therapeutic agents (Altenbach et al., 2008).
Medicinal Chemistry : Kato et al. (1999) studied novel calcium antagonists with both calcium overload inhibition and antioxidant activity. They synthesized analogues of compounds with tert-butyl groups and evaluated their Ca(2+) antagonistic and antioxidant activities. This research contributes to the development of novel types of calcium antagonists for medical applications (Kato et al., 1999).
Polymer Science : Ferruti et al. (2000) researched poly(amido-amine)s (PAAs) carrying tert-amino groups for their endosomolytic properties. They prepared PAAs with varying basicity and studied their cytotoxicity and haemolytic activity. This has implications for the development of biodegradable polymers in medical applications (Ferruti et al., 2000).
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14(17(21)20-12-10-19(5)11-13-20)22-16-8-6-15(7-9-16)18(2,3)4/h6-9,14H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBIHALCRYLVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C)OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-3-oxopropanamide](/img/structure/B4058174.png)
![1-(methylsulfonyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4058179.png)
![methyl 11-(2,5-difluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4058184.png)
![5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4058190.png)
![4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4058208.png)

![N-(3-methoxypropyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4058212.png)
![4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 2-furoate](/img/structure/B4058224.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4058240.png)

![4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4058251.png)

![N-ethyl-1-(2-fluorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4058265.png)
